Cas no 2172004-19-0 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid)

1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid
- 2172004-19-0
- 1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid
- EN300-1481254
-
- Inchi: 1S/C28H34N2O5/c1-19(10-11-26(31)30-16-13-20(14-17-30)27(32)33)12-15-29-28(34)35-18-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,19-20,25H,10-18H2,1H3,(H,29,34)(H,32,33)
- InChI Key: MEICEQVEMTYUNB-UHFFFAOYSA-N
- SMILES: O=C(CCC(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)CC1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 713
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 95.9Ų
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1481254-0.05g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1481254-0.25g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1481254-0.1g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1481254-50mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1481254-2.5g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1481254-5000mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1481254-250mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1481254-5.0g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1481254-100mg |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1481254-0.5g |
1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoyl]piperidine-4-carboxylic acid |
2172004-19-0 | 0.5g |
$3233.0 | 2023-06-06 |
1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
2. Back matter
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
5. Back matter
Additional information on 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid
Recent Advances in the Study of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid (CAS: 2172004-19-0)
The compound 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid (CAS: 2172004-19-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in drug discovery and development. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the piperidine-4-carboxylic acid moiety makes it a versatile intermediate for peptide synthesis and medicinal chemistry.
Recent studies have focused on the synthesis and optimization of this compound to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced techniques such as solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC) to achieve high purity and yield. The compound's ability to act as a building block for more complex molecules has been a key area of investigation, with several research groups reporting successful applications in the development of novel drug candidates.
One of the most notable findings in recent literature is the role of 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid in the modulation of biological targets. Preliminary in vitro studies have demonstrated its interaction with specific enzymes and receptors, suggesting potential applications in the treatment of neurological disorders and inflammatory diseases. Furthermore, its stability under physiological conditions has been a subject of interest, with researchers exploring its pharmacokinetic properties to assess its suitability as a drug candidate.
In addition to its therapeutic potential, the compound has also been investigated for its use in material science. The Fmoc group, known for its self-assembling properties, has been utilized in the development of biomaterials and hydrogels. This dual functionality underscores the compound's versatility and broad applicability across multiple disciplines.
Despite these advancements, challenges remain in the large-scale production and clinical translation of this compound. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to fully realize its potential. Ongoing research aims to overcome these hurdles through innovative synthetic routes and formulation strategies.
In conclusion, 1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique structural features and diverse applications make it a valuable tool for drug discovery and material science. Future studies are expected to further elucidate its mechanisms of action and expand its therapeutic and industrial applications.
2172004-19-0 (1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanoylpiperidine-4-carboxylic acid) Related Products
- 1807188-39-1(1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene)
- 1807078-87-0(3-Cyano-2-(difluoromethyl)-6-iodopyridine-5-acetonitrile)
- 929504-58-5(N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
- 1803592-73-5(methyl 2-(propan-2-yl)-1H-pyrrole-3-carboxylate)
- 921117-96-6(7-{2-4-(2-hydroxyethyl)piperazin-1-ylethoxy}-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one)
- 1261958-00-2(3-(4-Chloro-2-methylphenyl)phenol)
- 1525908-35-3(3-Amino-N-(5-bromo-2-hydroxyphenyl)-4-methylbenzamide)
- 1805038-62-3(2-(Difluoromethyl)-5-hydroxypyridine-4-acetic acid)
- 1060327-26-5(4-(dimethylsulfamoyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide)
- 195387-08-7(Methyl 3-((tert-butoxycarbonyl)amino)-2,2-dimethylpropanoate)



